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molecular formula C10H10O2 B108390 Benzyl acrylate CAS No. 2495-35-4

Benzyl acrylate

Cat. No. B108390
M. Wt: 162.18 g/mol
InChI Key: GCTPMLUUWLLESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06846946B2

Procedure details

A mixture consisting of sodium acrylate (1.892 g, 20 millimoles, Aldrich, 97%), sodium iodide (0.298 g, 2 millimoles, Aldrich, 98%), and water (200.35 g) was introduced into a three-necked 500 mL flask. The flask was immersed into a water bath kept at 45° C. and the mixture was stirred mechanically (600 rpm, photo-tachometer). Next, an organic phase comprising benzyl chloride (10.128 g, 80 millimoles, Aldrich, 97%), Aliquat 336 (1.29 g, 3 millimoles, Aldrich), butyl acrylate (GC standard, 0.690 g, 5 millimoles, Aldrich, 99+%), and 2,6-di-t-butyl-4-methylphenol (0.045 g, 0.2 millimoles, Aldrich, 99+%) was added to the reactor and the mixture was stirred for 180 minutes at constant temperature. The organic phase:aqueous phase weight ratio was 1:17. The aliquot of the reaction mixture was centrifuged, the phases were separated and the organic phase was injected into the gas chromatographic column. The yield of benzyl acrylate based on the limiting reactant (sodium acrylate) was 59%. The only byproduct detectable in the reaction mixture was benzyl alcohol (less than 3%).
Quantity
1.892 g
Type
reactant
Reaction Step One
Quantity
0.298 g
Type
reactant
Reaction Step Two
Quantity
10.128 g
Type
reactant
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Four
Quantity
0.045 g
Type
reactant
Reaction Step Five
Quantity
1.29 g
Type
catalyst
Reaction Step Six
Name
Quantity
200.35 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[Na+].[I-].[Na+].[CH2:9](Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(OCCCC)(=O)C=C.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[C:1]([O:5][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:4])[CH:2]=[CH2:3] |f:0.1,2.3,7.8|

Inputs

Step One
Name
Quantity
1.892 g
Type
reactant
Smiles
C(C=C)(=O)[O-].[Na+]
Step Two
Name
Quantity
0.298 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
10.128 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0.69 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Five
Name
Quantity
0.045 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Step Six
Name
Quantity
1.29 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Seven
Name
Quantity
200.35 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred mechanically (600 rpm, photo-tachometer)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into a three-necked 500 mL flask
CUSTOM
Type
CUSTOM
Details
The flask was immersed into a water bath
CUSTOM
Type
CUSTOM
Details
kept at 45° C.
ADDITION
Type
ADDITION
Details
was added to the reactor
STIRRING
Type
STIRRING
Details
the mixture was stirred for 180 minutes at constant temperature
Duration
180 min
CUSTOM
Type
CUSTOM
Details
the phases were separated

Outcomes

Product
Name
Type
Smiles
C(C=C)(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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